![molecular formula C11H13N3O B1458473 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 1708428-06-1](/img/structure/B1458473.png)
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
Overview
Description
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indazole and has been found to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has been found to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and microbial growth, and reduce the production of pro-inflammatory cytokines. In addition, it has been found to possess antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one in lab experiments is its potential to exhibit a range of biological activities, making it a promising compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of new drugs based on this compound.
Future Directions
There are several future directions for the research on 9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
Scientific Research Applications
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one has been found to possess a range of biological activities, making it a promising compound for scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory and antimicrobial properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
9-methyl-7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-2-3-9-8(6-7)10-11(15)12-4-5-14(10)13-9/h4-5,7H,2-3,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKSQWNGGYTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CNC(=O)C3=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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